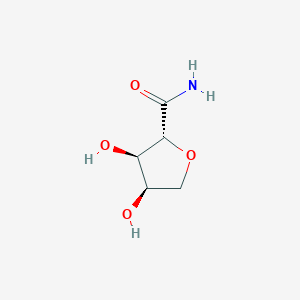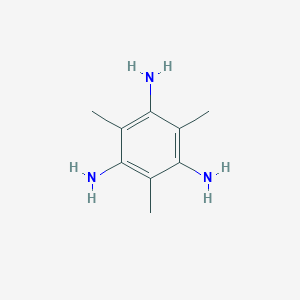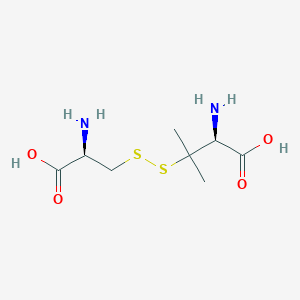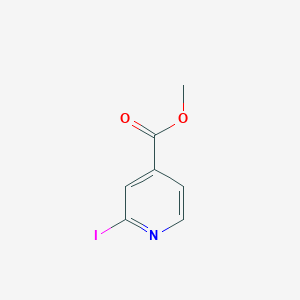
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as DHOCA, is a derivative of ribose and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a crucial role in the inflammatory response and their inhibition by (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide results in reduced inflammation.
Biochemical And Physiological Effects
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the expression of COX-2 and 5-LOX, which are involved in the inflammatory response. Additionally, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide in lab experiments is its ability to inhibit the activity of specific enzymes involved in the inflammatory response. This allows for targeted inhibition of inflammation without affecting other physiological processes. However, one limitation of using (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as a natural insecticide in agriculture. Additionally, further research is needed to determine the optimal dosage and potential side effects of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide.
Conclusion:
In conclusion, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the activity of specific enzymes involved in the inflammatory response makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide involves the reaction of ribose with hydroxylamine hydrochloride and sodium cyanoborohydride. This process results in the formation of (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide as a white crystalline powder.
Scientific Research Applications
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been widely studied for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, (2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
134958-98-8 |
|---|---|
Product Name |
(2R,3R,4R)-3,4-Dihydroxyoxolane-2-carboxamide |
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2R,3R,4R)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C5H9NO4/c6-5(9)4-3(8)2(7)1-10-4/h2-4,7-8H,1H2,(H2,6,9)/t2-,3-,4-/m1/s1 |
InChI Key |
DFPHHBUIVZEUBC-BXXZVTAOSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](O1)C(=O)N)O)O |
SMILES |
C1C(C(C(O1)C(=O)N)O)O |
Canonical SMILES |
C1C(C(C(O1)C(=O)N)O)O |
synonyms |
D-Ribonamide, 2,5-anhydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)



![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)



